Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate
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Overview
Description
Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the triazole derivative with methyl bromoacetate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The aromatic chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or as an anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
- Methyl 2-[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-ylthio]acetate
- Methyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate
- Methyl 2-[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetate
Comparison:
- Uniqueness: The presence of the chlorophenyl group in Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate distinguishes it from its analogs with different halogen substitutions. This can affect its reactivity and binding properties.
- Reactivity: The different halogen atoms (chlorine, bromine, fluorine) can influence the compound’s reactivity in substitution reactions.
- Binding Affinity: The size and electronegativity of the halogen atoms can impact the compound’s binding affinity to biological targets.
Biological Activity
Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Triazole Ring : The initial step involves the reaction of 4-amino-5-(4-chlorophenyl)-1,2,4-triazole with thiol compounds to introduce the thioether functionality.
- Methylation : Methylation of the resulting compound using methyl iodide or other methylating agents yields the final product.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several bacterial strains.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 16 |
Escherichia coli | 32 | 64 |
Pseudomonas aeruginosa | 16 | 32 |
Studies have shown that this compound exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects
A study assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.0 |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : In cancer cells, it may induce oxidative stress leading to apoptosis.
- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and survival.
Properties
Molecular Formula |
C11H11ClN4O2S |
---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
methyl 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H11ClN4O2S/c1-18-9(17)6-19-11-15-14-10(16(11)13)7-2-4-8(12)5-3-7/h2-5H,6,13H2,1H3 |
InChI Key |
FTHJLHDNDHFVDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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